molecular formula C15H12ClNOS B188513 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one CAS No. 54397-10-3

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Cat. No. B188513
CAS RN: 54397-10-3
M. Wt: 289.8 g/mol
InChI Key: JUDDFITVCXHJQX-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one” belongs to the class of organic compounds known as thiazolidinones . Thiazolidinones are compounds containing a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A range of compounds including derivatives of 2-thioxothiazolidin-4-one have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown variable and modest activities against strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

  • Antibacterial Agents : Derivatives of 2,3-diaryl-1,3-thiazolidin-4-ones have been synthesized and tested as antibacterial agents. Some of these derivatives exhibited effective antibacterial activity, highlighting the potential utility of thiazolidin-4-one compounds in antimicrobial therapy (Sayyed et al., 2006).

  • Linked Heterocyclics : New series of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one were synthesized and showed good inhibitory activity against various tested organisms. This research showcases the versatility of thiazolidin-4-one derivatives in antimicrobial studies (Sanjeeva Reddy et al., 2010).

Structural and Therapeutic Diversity

  • Bioactivities of Thiazolidin-4-ones : The diverse bioactivities of thiazolidin-4-ones, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties, are being explored. The structural and therapeutic diversity of these molecules makes them significant for further pharmacological research (Doreswamy et al., 2007).

  • Molecular Docking and Activity Studies : Detailed characterization, quantum chemical calculations, and molecular docking studies have been conducted on similar bioactive molecules to understand their antimicrobial and anticancer activities. This research highlights the comprehensive approach to evaluating the potential applications of thiazolidin-4-one derivatives (Viji et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDFITVCXHJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369710
Record name 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

CAS RN

54397-10-3
Record name 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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